molecular formula C9H9BF4O3 B1406949 3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid CAS No. 1704066-83-0

3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid

Cat. No.: B1406949
CAS No.: 1704066-83-0
M. Wt: 251.97 g/mol
InChI Key: WTOJFSPIBYRSHT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[3-fluoro-5-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF4O3/c11-8-2-6(1-7(3-8)10(15)16)4-17-5-9(12,13)14/h1-3,15-16H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOJFSPIBYRSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)COCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301161135
Record name Boronic acid, B-[3-fluoro-5-[(2,2,2-trifluoroethoxy)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704066-83-0
Record name Boronic acid, B-[3-fluoro-5-[(2,2,2-trifluoroethoxy)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704066-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-fluoro-5-[(2,2,2-trifluoroethoxy)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

  • Starting Materials : The synthesis often begins with a phenyl ring that needs to be functionalized with a fluorine atom and a trifluoroethoxy group.
  • Fluorination : Introduction of the fluorine atom can be achieved through various fluorination methods, depending on the starting material.
  • Trifluoroethoxylation : The trifluoroethoxy group is typically introduced via nucleophilic substitution reactions.
  • Boronic Acid Formation : The final step involves converting the functionalized phenyl ring into a boronic acid, often using borate esters.

Detailed Synthetic Route

A detailed synthetic route might involve the following steps:

  • Step 1 : Preparation of the fluorinated phenyl ring.

    • Starting material: A suitable phenyl derivative.
    • Reaction conditions: Fluorination reagents, solvents, and temperature control.
  • Step 2 : Introduction of the trifluoroethoxy group.

    • Reaction conditions: Nucleophilic substitution conditions, including choice of solvent and catalyst.
  • Step 3 : Conversion to boronic acid.

    • Reagents: Borate esters.
    • Conditions: Solvent, temperature, and pH control.

Reaction Conditions

Reaction Step Reagents Solvents Conditions
Fluorination Fluorination reagents (e.g., Selectfluor) Polar aprotic solvents (e.g., DMF) Temperature control (e.g., 0°C to room temperature)
Trifluoroethoxylation Trifluoroethanol, base (e.g., NaOH) Polar aprotic solvents (e.g., acetonitrile) Temperature control (e.g., reflux)
Boronic Acid Formation Borate esters (e.g., triisopropyl borate) Ethyl acetate or similar pH control (e.g., using dilute HCl), temperature control

Analysis and Purification

The structural integrity of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide insights into its three-dimensional conformation and purity.

Purification Techniques

  • Extraction : Organic solvents like ethyl acetate are commonly used for extraction.
  • Rinsing : Normal hexane can be used for rinsing to remove impurities.
  • Concentration : Rotary evaporation under reduced pressure is typically employed to concentrate the product.

Quality Control

  • Purity : Commercial preparations often reach around 95% purity.
  • Yield : The yield can vary based on reaction conditions and the efficiency of purification steps.

Applications and Implications

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds. Its applications extend to the development of pharmaceuticals and agrochemicals due to its reactivity and solubility properties.

Suzuki-Miyaura Coupling

  • Mechanism : Involves the coupling of aryl or vinyl boronic acids with electrophiles in the presence of a palladium catalyst.
  • Importance : Essential for synthesizing complex organic molecules.

Medicinal and Agrochemical Applications

  • Pharmaceuticals : Used in the synthesis of drug candidates due to its ability to form complex molecules.
  • Agrochemicals : Plays a role in developing new pesticides and herbicides.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of substituted phenylboronic acids .

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
Boronic acids have been extensively studied for their potential as anticancer agents. The incorporation of fluorine and trifluoroethoxy groups enhances the stability and bioactivity of compounds. Research has shown that modifications to the boronic acid structure can lead to improved selectivity and efficacy against cancer cell lines. For instance, derivatives of phenylboronic acids have been evaluated for their ability to inhibit proteasomes, which are crucial for cancer cell survival .

Diabetes Management
Boronic acids are also being explored in the development of glucose-sensing materials. The presence of a boron atom allows for the formation of reversible covalent bonds with diols, such as glucose. This property can be utilized in designing sensors for monitoring blood glucose levels, making it relevant for diabetes management .

Organic Synthesis

Cross-Coupling Reactions
3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid can serve as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is widely used to form carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The trifluoroethoxy group enhances solubility and reactivity under various conditions .

Synthesis of Fluorinated Compounds
The fluorinated nature of this compound makes it an attractive building block for synthesizing other fluorinated organic compounds. Fluorinated compounds often exhibit unique pharmacological properties, making them valuable in drug discovery and development .

Material Science

Polymer Chemistry
In polymer chemistry, boronic acids are used to create dynamic covalent bonds that can enhance the properties of polymers. The ability to form reversible bonds allows for the development of smart materials that can respond to environmental stimuli. Research is ongoing into the use of boronic acids in creating self-healing materials and stimuli-responsive systems .

Analytical Chemistry

Chromatographic Applications
The unique properties of boronic acids facilitate their use in chromatography, particularly in the separation and analysis of carbohydrates. The ability to form complexes with sugars allows for selective detection methods that are crucial in biochemical analysis .

Summary Table

Application AreaSpecific UsesKey Benefits
Medicinal ChemistryAnticancer agents, diabetes managementImproved selectivity and efficacy
Organic SynthesisCross-coupling reactionsFormation of complex organic molecules
Material ScienceSmart materialsDynamic covalent bonds
Analytical ChemistryChromatography for carbohydrate analysisSelective detection methods

Case Studies

  • Anticancer Activity
    A study demonstrated that phenylboronic acids modified with trifluoroethoxy groups exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Glucose-Sensing Technology
    Research highlighted the use of boronic acid derivatives in developing glucose-responsive hydrogels capable of releasing insulin in response to blood sugar levels, showcasing their potential in diabetes management .
  • Polymer Development
    A recent investigation into polymer networks incorporating boronic acids revealed enhanced mechanical properties and self-healing capabilities due to the reversible nature of boronate ester linkages .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid involves its ability to form boronate esters with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid, accepting electron pairs from the nucleophile. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Position and Functional Group Variations

The compound’s unique trifluoroethoxy-methyl group at the 5-position distinguishes it from analogs. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences from Target Compound
This compound 1704066-83-0 C₉H₉BF₄O₃ 251.97 -F (3-position), -(OCH₂CF₃)CH₂- (5-position) Reference compound
3-Fluoro-5-(trifluoromethyl)phenylboronic acid 159020-59-4 C₇H₅BF₄O₂ 207.92 -F (3-position), -CF₃ (5-position) Trifluoromethyl instead of trifluoroethoxy-methyl; lower molecular weight .
2-Fluoro-4-(trifluoromethyl)phenylboronic acid 157834-21-4 C₇H₅BF₄O₂ 207.92 -F (2-position), -CF₃ (4-position) Substituent position and type differ; impacts electronic properties .
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid 947533-09-7 C₈H₇BF₄O₃ 238.95 -F (3-position), -OCH₂CF₃ (4-position) Trifluoroethoxy at 4-position (no methylene spacer) .
3-Fluoro-5-methoxyphenylboronic acid 609807-25-2 C₇H₈BFO₃ 169.95 -F (3-position), -OCH₃ (5-position) Methoxy group instead of trifluoroethoxy-methyl; lower lipophilicity .
2-Fluoro-5-(3-fluorophenylcarbamoyl)benzeneboronic acid N/A C₁₃H₁₀BF₂NO₃ 277.03 -F (2-position), -CONH-C₆H₄F (5-position) Carbamoyl group introduces hydrogen-bonding potential .

Reactivity in Cross-Coupling Reactions

  • Target Compound : The trifluoroethoxy-methyl group is electron-withdrawing, enhancing the boronic acid’s electrophilicity and accelerating coupling reactions. Its methylene spacer may improve solubility in organic solvents compared to direct ethoxy substituents .
  • Methoxy-Substituted Analog (CAS 609807-25-2) : The -OCH₃ group is electron-donating, which could slow coupling kinetics compared to the target compound .

Biological Activity

3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid (CAS No. 1704066-83-0) is a boronic acid derivative noted for its potential biological activity, particularly in medicinal chemistry and biochemistry. This compound's unique structure, featuring a fluorinated aromatic ring and a boronic acid functional group, suggests various applications in drug development and biological research. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is C9H9BF4O3C_9H_9BF_4O_3, with a molecular weight of 251.97 g/mol. It has been characterized for its purity (0.95) and is typically stored at ambient temperature for research purposes .

PropertyValue
Molecular FormulaC9H9BF4O3
Molecular Weight251.97 g/mol
Purity95%
CAS Number1704066-83-0
Storage ConditionsAmbient

Boronic acids are known to interact with various biological targets, primarily through reversible covalent bonding with diols and amino acids. This interaction can inhibit enzymes such as proteases and glycosidases, leading to potential therapeutic effects against diseases like cancer and diabetes . The specific activity of this compound may be attributed to its ability to modulate protein interactions and enzymatic pathways.

Anticancer Activity

Recent studies have highlighted the potential of boronic acids in cancer therapy. For instance, compounds similar to this compound have been shown to inhibit tumor growth by targeting specific oncogenic pathways. One study demonstrated that certain boronic acid derivatives could induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with survival and proliferation .

Case Studies

  • Inhibitory Effects on Cancer Cell Lines : A study investigated the effects of various boronic acids on breast cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant cytotoxic effects at micromolar concentrations. The mechanism was linked to the inhibition of proteasomal degradation pathways .
  • Diabetes Research : Another area of interest is the role of boronic acids in glucose sensing and insulin regulation. Research has indicated that derivatives can enhance insulin secretion from pancreatic beta cells by modulating glucose transport mechanisms .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest moderate bioavailability with potential hepatotoxicity at higher doses; however, further studies are needed to establish a comprehensive safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid, and how does the trifluoroethoxy group influence reaction conditions?

  • The compound can be synthesized via Suzuki-Miyaura coupling, where the boronic acid moiety reacts with halogenated aromatic precursors. The trifluoroethoxy group is electron-withdrawing, which may necessitate milder conditions (e.g., lower temperatures or controlled pH) to avoid premature hydrolysis or side reactions. Purification often involves recrystallization or column chromatography under inert atmospheres to preserve boronic acid integrity .

Q. What analytical techniques are critical for characterizing this compound, and how do substituents affect spectral interpretation?

  • NMR Spectroscopy : The fluorine atoms in the trifluoroethoxy group produce distinct 19F^{19}\text{F} NMR signals (e.g., δ -70 to -75 ppm for CF3_3), while the boronic acid proton appears as a broad peak in 1H^{1}\text{H} NMR (~δ 6.5–8.5 ppm). HPLC-MS is used to confirm purity (>97% by HPLC) and molecular weight .
  • IR Spectroscopy : The B-O stretching vibration (~1340 cm1^{-1}) and C-F stretches (~1100–1250 cm1^{-1}) are key markers .

Q. How should this compound be stored to maintain stability, and what are common degradation pathways?

  • Store at 0–6°C under inert gas (e.g., argon) to prevent boronic acid oxidation or hydrolysis. Degradation often involves protodeboronation under acidic/basic conditions or moisture. Stability testing via accelerated aging (40°C/75% RH for 14 days) is recommended for long-term storage protocols .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethoxy and fluorine substituents impact the compound’s reactivity in cross-coupling reactions?

  • The trifluoroethoxy group (-OCH2_2CF3_3) is strongly electron-withdrawing, reducing electron density at the boronic acid site and slowing transmetalation in Suzuki-Miyaura couplings. Computational studies (DFT/B3LYP) show decreased HOMO-LUMO gaps, which may require tailored catalysts (e.g., Pd(OAc)2_2 with SPhos ligand) to enhance reactivity .

Q. What strategies mitigate steric hindrance during functionalization of the boronic acid group in this compound?

  • Steric hindrance from the trifluoroethoxy-methyl group can impede access to the boron center. Strategies include:

  • Microwave-assisted synthesis : Enhances reaction rates under controlled conditions.
  • Protecting groups : Temporary protection of the boronic acid (e.g., as a pinacol ester) improves solubility and reduces steric clash .

Q. How does this compound compare to structurally similar boronic acids in medicinal chemistry applications, such as protease inhibition?

  • The trifluoroethoxy group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. In silico docking studies suggest high affinity for serine proteases due to fluorine’s electronegativity, which strengthens hydrogen bonding with active-site residues. Comparative IC50_{50} data with 3-fluoro-4-hydroxyphenylboronic acid (IC50_{50} = 0.8 µM vs. 2.1 µM) highlight its potency .

Q. What computational methods are suitable for modeling the tautomeric equilibria or pH-dependent behavior of this boronic acid?

  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to assess trigonal (boronic acid) vs. tetragonal (boronate) forms.
  • MD Simulations : Predict solvation effects and pH-dependent conformational changes using software like Gaussian 09 or GROMACS .

Data Contradictions and Resolution

Q. Discrepancies in reported purity levels (e.g., 97% vs. 98%) for similar boronic acids: How should researchers validate quality?

  • Purity variations arise from differences in analytical methods (HPLC vs. 19F^{19}\text{F} NMR). Cross-validate using orthogonal techniques:

  • Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values.
  • X-ray Crystallography : Resolve structural integrity for crystalline batches .

Q. Conflicting recommendations for reaction solvents (aqueous vs. anhydrous) in Suzuki couplings: What factors determine optimal choice?

  • Aqueous solvents (e.g., DME/H2_2O) favor boronic acid activation but risk hydrolysis. Anhydrous conditions (toluene/THF) are preferable for moisture-sensitive derivatives. Conduct small-scale screening (e.g., 5–10 mol% Pd, 60–100°C) to identify ideal solvent systems .

Methodological Best Practices

  • Synthesis : Use Schlenk techniques for air-sensitive steps.
  • Characterization : Include 11B^{11}\text{B} NMR to confirm boronic acid integrity (δ ~30 ppm for trigonal form).
  • Applications : Prioritize fluorinated analogs in drug discovery for improved pharmacokinetics .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid
Reactant of Route 2
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3-Fluoro-5-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid

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